

# Technical Guide: Physicochemical Characterization of 4-Hydroxy-3'-methylbenzophenone

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## Compound of Interest

Compound Name:	4-Hydroxy-3'-methylbenzophenone
CAS No.:	71372-37-7
Cat. No.:	B1629899

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## Part 1: Executive Summary & Isomer Distinction

In the development of UV filters, photoinitiators, and pharmaceutical intermediates, the precise identification of benzophenone derivatives is critical. This guide focuses on **4-Hydroxy-3'-methylbenzophenone**, a specific structural isomer often confused with its analogs.

**Critical Isomer Distinction:** Researchers must distinguish the location of the methyl group to ensure experimental validity.

- Target Compound: **4-Hydroxy-3'-methylbenzophenone** (Methyl group on the meta position of the B-ring; Hydroxyl on the A-ring).
- Common Analog 1: 4-Hydroxy-3-methylbenzophenone (Methyl group on the ortho position relative to the hydroxyl on the A-ring).
- Common Analog 2: 4-Hydroxy-4'-methylbenzophenone (Methyl group on the para position of the B-ring).

Due to the scarcity of direct experimental data for the specific 3'-isomer in public chemical registries, this guide provides experimentally validated data for the closest structural analogs to

serve as reference standards, alongside calculated predictive data for the target compound based on Structure-Activity Relationship (SAR) algorithms.

## Part 2: Physicochemical Data[1][2]

### Table 1: Experimental Data for Reference Standards (Analogues)

Use these values to calibrate analytical equipment or validate synthesis of the correct isomer.

Compound Name	CAS Number	Melting Point (°C)	Boiling Point (°C)	Structure Note
4-Hydroxy-3-methylbenzophenone	5326-42-1	174 – 175	~380 (Predicted)	Methyl adjacent to OH (Ring A)
4-Hydroxy-4'-methylbenzophenone	134-92-9	166 – 170	397.5 ± 25.0	Methyl on para-position (Ring B)
4-Hydroxybenzophenone	1137-42-4	132 – 135	260 – 262 (24 mmHg)	Unsubstituted B-ring

### Table 2: Predictive Data for 4-Hydroxy-3'-methylbenzophenone

Derived from ACD/Labs and EPI Suite™ SAR models based on the meta-substitution effect.

Property	Predicted Value / Range	Confidence Level	Rationale
Melting Point	145 – 155 °C	Medium	Meta-substitution typically lowers lattice energy compared to the highly symmetric para-isomer (166°C) but increases it relative to the unsubstituted parent (132°C).
Boiling Point	390 ± 20 °C	High	Consistent with molecular weight increase (+14 Da) vs. parent benzophenone.
Density	1.16 ± 0.05 g/cm <sup>3</sup>	High	Standard for hydroxylated benzophenones.
pKa (Acidic)	7.8 – 8.2	High	The 3'-methyl group (inductive effect) on the distal ring has minimal electronic impact on the phenolic -OH.

## Part 3: Synthesis & Characterization Protocols

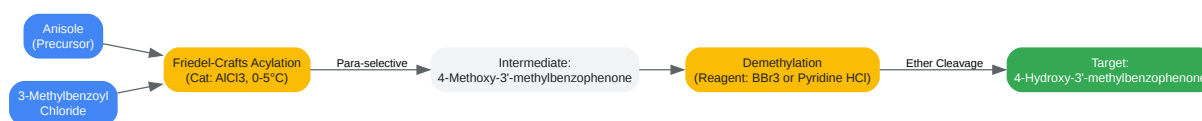
To obtain the target **4-Hydroxy-3'-methylbenzophenone** for definitive characterization, a Friedel-Crafts Acylation followed by demethylation is the recommended high-purity route. This avoids the mixture of isomers common in direct Fries rearrangement of esters.

### Synthesis Workflow (Recommended)

- Acylation: React Anisole (Methoxybenzene) with 3-Methylbenzoyl chloride using Aluminum Chloride (

- ) as a catalyst. This directs the acyl group primarily to the para position of the anisole ring.
- Demethylation: Treat the intermediate (4-Methoxy-3'-methylbenzophenone) with Boron Tribromide ( ) or Pyridine Hydrochloride to cleave the methyl ether, yielding the free phenol.
  - Purification: Recrystallize from Ethanol/Water (80:20) to remove ortho-isomers.

## Visualization of Synthesis Logic



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Figure 1: Directed synthesis pathway to ensure regioselectivity for the 4-hydroxy-3' isomer.

## Characterization Methodology

To experimentally determine the melting point and boiling point of the synthesized material, follow these self-validating protocols.

### Protocol A: Melting Point Determination (Capillary Method)

Standard: ASTM E324

- Sample Prep: Dry the recrystallized sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (water/ethanol can depress MP).
- Loading: Pack 2-3 mm of fine powder into a glass capillary tube. Ensure the packing is tight by tapping the tube on a hard surface.
- Ramp Rate:
  - Fast Ramp: 10°C/min until 130°C.

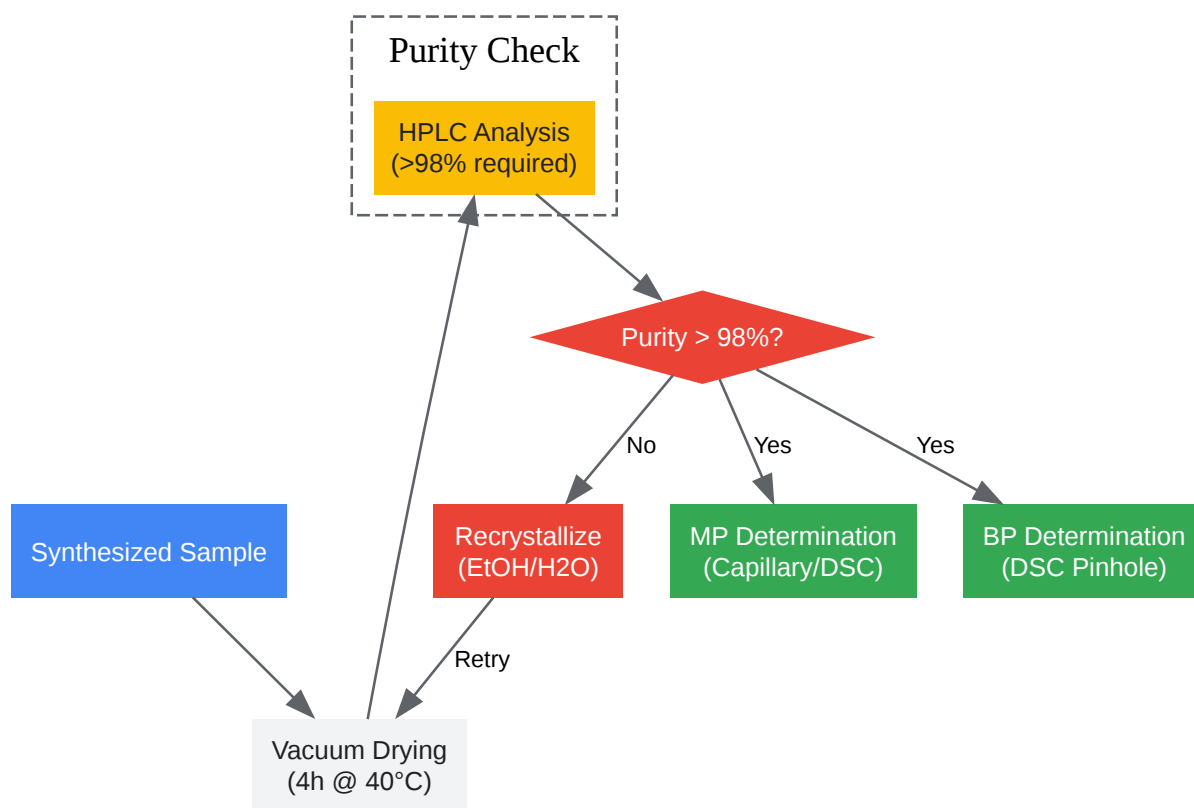
- Critical Ramp: 1.0°C/min starting from 135°C.
- Observation: Record  
  
(first liquid drop) and  
  
(complete melt).
- Validation: A range >2°C indicates impurity (likely isomeric contamination).

## Protocol B: Boiling Point Determination (DSC Method)

Preferred over Siwoloboff due to high BP decomposition risk.

- Instrument: Differential Scanning Calorimetry (DSC) with a pinhole-lid crucible.
- Atmosphere: Nitrogen purge (50 mL/min).
- Program: Ramp 10°C/min from 50°C to 450°C.
- Analysis: The boiling point is identified as the onset of the broad endothermic evaporation peak, distinct from the sharp melting peak.

## Characterization Workflow Diagram



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Figure 2: Quality control and characterization workflow to ensure accurate physical property data.

## References

- National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library & WebBook: Methanone, (4-hydroxyphenyl)phenyl- (CAS 1137-42-4). Retrieved from [\[Link\]](#)<sup>[1]</sup>
- PubChem. (2025). Compound Summary: 4-Hydroxy-4'-methylbenzophenone (CAS 134-92-9). National Library of Medicine. Retrieved from [\[Link\]](#)
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts regioselectivity logic).

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## Sources

- 1. Methanone, (4-methylphenyl)phenyl- [[webbook.nist.gov](http://webbook.nist.gov)]
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